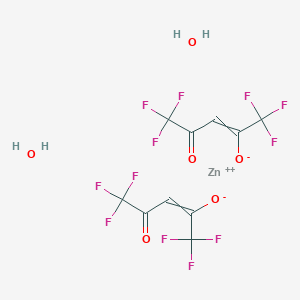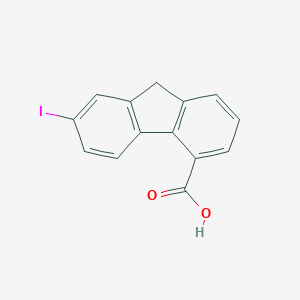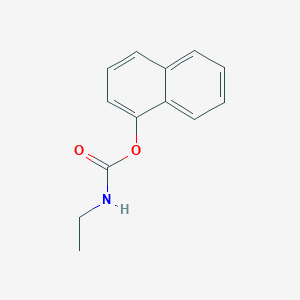
ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate: is a coordination complex that includes zinc as the central metal ion. This compound is known for its unique chemical properties, particularly its stability and reactivity due to the presence of fluorine atoms. It is often used in various research and industrial applications due to its ability to form stable complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate typically involves the reaction of zinc salts with hexafluoroacetylacetone in the presence of water. The reaction is usually carried out at room temperature, and the product is obtained as a precipitate. The general reaction can be represented as:
Zn2++2C5H2F6O2+2H2O→Zn(C5H2F6O2)2⋅2H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve more controlled conditions to ensure high purity and yield. This could include the use of automated reactors, precise temperature control, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: This compound can undergo redox reactions, particularly involving the zinc ion.
Substitution Reactions: The fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Formation of zinc oxide and other oxidized products.
Reduction: Formation of reduced zinc complexes.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to study metal-ligand interactions.
- Employed in the synthesis of other complex compounds.
Biology and Medicine:
- Investigated for its potential use in drug delivery systems due to its stability and reactivity.
- Studied for its antimicrobial properties.
Industry:
- Utilized in the production of advanced materials, including catalysts and electronic components.
- Applied in the field of nanotechnology for the synthesis of nanoparticles.
Mechanism of Action
The mechanism by which ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate exerts its effects is primarily through its ability to form stable complexes with various substrates. The zinc ion acts as a central coordinating entity, allowing the compound to interact with different molecules. This interaction can influence the reactivity and stability of the substrates, making it useful in catalysis and other chemical processes.
Comparison with Similar Compounds
Copper(II) bis(1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate): Similar in structure but contains copper instead of zinc.
Nickel(II) bis(1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate): Contains nickel as the central metal ion.
Uniqueness:
- The presence of zinc in ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate provides unique reactivity and stability compared to its copper and nickel counterparts.
- The compound’s ability to form stable complexes with a wide range of substrates makes it particularly valuable in research and industrial applications.
Properties
CAS No. |
16743-33-2 |
|---|---|
Molecular Formula |
C10H8F12O6Zn |
Molecular Weight |
517.5 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;zinc;dihydrate |
InChI |
InChI=1S/2C5H2F6O2.2H2O.Zn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;2*1H2; |
InChI Key |
KPMCYOMCJRBFLE-UHFFFAOYSA-N |
SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Zn+2] |
Isomeric SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.O.O.[Zn] |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.[Zn] |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















